molecular formula C46H47ClN8O9S B605597 ARV-825

ARV-825

カタログ番号: B605597
分子量: 923.4 g/mol
InChIキー: RWLOGRLTDKDANT-TYIYNAFKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

ARV-825 is a proteolysis-targeting chimera (PROTAC) designed to degrade bromodomain and extraterminal (BET) proteins, including BRD2, BRD3, and BRD4, via the ubiquitin-proteasome system . It combines the BET inhibitor OTX015 with a cereblon (CRBN)-binding ligand linked through a flexible chemical spacer, enabling the recruitment of CRBN (an E3 ubiquitin ligase) to BRD2. This interaction triggers BRD4 ubiquitination and subsequent degradation . This compound operates in a sub-stoichiometric manner, achieving prolonged suppression of BET-dependent oncogenic pathways (e.g., MYC signaling) at nanomolar concentrations . Its degradation efficiency is influenced by CRBN expression levels, making CRBN a predictive biomarker for this compound sensitivity .

準備方法

合成経路および反応条件: ARV-825の合成には、BRD4阻害剤とセレブロリガンドをリンカーを使用して結合させることが含まれます。使用されるBRD4阻害剤は、通常、OTX015であり、セレブロリガンドはポマリドミドに由来します。 合成経路は通常、リンカーの形成、BRD4阻害剤の付着、セレブロリガンドとの結合を含む複数のステップを伴います .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高スループット合成技術、精製プロセス、および品質管理対策を使用して、最終製品の一貫性と純度を確保することが含まれます .

科学的研究の応用

Neuroblastoma

ARV-825 has shown significant antitumor activity in neuroblastoma models. In vitro studies demonstrated that treatment with this compound resulted in cell cycle arrest, apoptosis, and reduced MYCN expression in neuroblastoma cell lines. In vivo experiments using xenograft models confirmed that this compound effectively decreased tumor growth and induced BRD4 degradation .

Acute Myeloid Leukemia (AML)

In AML, this compound treatment led to increased reactive oxygen species (ROS) generation, enhancing oxidative stress within cancer cells. This resulted in a reduction of the stem cell population and prolonged survival in patient-derived xenograft models .

Gastric Cancer

This compound exhibited potent anticancer effects in gastric cancer by inducing apoptosis and cell cycle arrest. The compound effectively degraded BRD4, BRD2, BRD3, c-MYC, and polo-like kinase 1 (PLK1) proteins across multiple gastric cancer cell lines, significantly reducing tumor growth without notable side effects .

Thyroid Carcinoma

Studies indicated that this compound significantly inhibited thyroid carcinoma cell proliferation both in vitro and in vivo. The compound induced BRD4 degradation and downregulated genes associated with cell survival and proliferation, such as c-MYC and Bcl-xL .

Other Cancer Types

This compound has also been investigated for its effects on various other cancers, including pancreatic cancer, melanoma resistant to vemurafenib, cholangiocarcinoma, and T-cell acute lymphoblastic leukemia. Its broad applicability across different malignancies underscores its potential as a versatile therapeutic agent .

Case Studies

Cancer Type Mechanism Outcome References
NeuroblastomaDegradation of MYCN via BRD4 depletionSignificant tumor growth reduction
Acute Myeloid LeukemiaIncreased ROS leading to stem cell depletionProlonged survival in xenograft models
Gastric CancerInduction of apoptosis and cell cycle arrestReduced tumor growth without toxic effects
Thyroid CarcinomaDownregulation of survival genesInhibition of cell viability and migration
Pancreatic CancerTargeting BRD4 for degradationEffective tumor suppression

作用機序

ARV-825は、以下のメカニズムを通じてその効果を発揮します。

類似化合物との比較

Traditional BET Inhibitors

Compound Mechanism Key Findings vs. ARV-825 Reference
JQ1 Competitive BET bromodomain inhibitor - Less potent in suppressing MYC and apoptosis in T-ALL, AML, and gastric cancer .
- Higher IC50 values (e.g., 10–100 nM in T-ALL vs. This compound’s 5–34 nM) .
- Causes weight loss in mice, unlike this compound .
OTX015 BET inhibitor - Transient BRD4 inhibition vs. This compound’s sustained degradation .
- Less effective in downregulating SE-associated genes (e.g., FOSL2, MYC) .
- Higher IC50 in gastric cancer (0.1–1 µM vs. This compound’s 0.015–0.02 µM) .

PROTAC-Based Competitors

Compound Target/Mechanism Key Findings vs. This compound Reference
dBET1 BRD4 degrader (CRBN-dependent) - Comparable BRD4 degradation but less potent against BRD2/3 .
- Higher DC50 in T-ALL (e.g., 225 nM for BRD4 in CCRF cells vs. This compound’s 5–34 nM) .
MZ1 BRD4 degrader (VHL-dependent) - Similar antiproliferative effects in TNBC and ovarian cancer but shorter duration of action .
- Less effective in suppressing MYC in AML .
SPP-ARV-825 This compound nanoparticle formulation - Enhanced glioma cell cytotoxicity vs. free this compound (IC50 reduced by ~50%) .
- Improved tumor penetration in vivo .

Other BET Degraders

Compound Target/Mechanism Key Findings vs. This compound Reference
dBET6 BRD4 degrader (CRBN-dependent) - Similar MYC suppression but lower potency in T-ALL (IC50 ~10 nM vs. This compound’s 5 nM) .
- Less effective in degrading BRD2/3 .
FS-ARV-825 Covalent CRBN-binding PROTAC - Comparable BRD4 degradation and cytotoxicity to this compound in MOLT4 cells .
- No significant improvement in efficacy .

Key Research Findings

Degradation Efficiency

  • BRD4 Degradation: this compound achieves near-complete BRD4 degradation at 5–50 nM in T-ALL, gastric cancer, and NUT carcinoma cells .
  • Pan-BET Activity : Degrades BRD2/3/4 simultaneously, with BRD2 degradation more potent than BRD4 in Jurkat and CCRF cells (DC50: 5 nM vs. 34–225 nM) .
  • CRBN Dependency: CRBN overexpression reduces IC50 by 50% in T-ALL and gastric cancer, while CRBN knockdown increases IC50 .

Antitumor Efficacy

  • T-ALL : Superior to JQ1, OTX015, and dBET1 in apoptosis induction (cleaved caspase-3/PARP upregulation) and MYC suppression .
  • Gastric Cancer : IC50 values 10–100× lower than JQ1/OTX015 (0.015–0.02 µM vs. 0.1–1 µM) .
  • NUT Carcinoma: Reduces tumor weight by 70% in xenograft models without toxicity .

生物活性

ARV-825 is a novel compound developed using proteolysis-targeting chimera (PROTAC) technology, specifically designed to inhibit bromodomain and extra-terminal (BET) proteins. This compound has shown significant promise in preclinical studies, particularly in the treatment of various cancers, including neuroblastoma and acute myeloid leukemia (AML). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data on its efficacy.

This compound functions by recruiting BET proteins to an E3 ubiquitin ligase (cereblon), leading to their degradation via the proteasome. This mechanism effectively reduces the levels of critical oncogenes such as MYCN and c-Myc, which are often overexpressed in aggressive cancers.

Neuroblastoma Studies

Research has demonstrated that this compound displays potent anti-tumor activity against neuroblastoma cells. A study reported an IC50 value in the nanomolar range for neuroblastoma (NB) cell lines, indicating high sensitivity to the compound. Key findings include:

  • Cell Viability : Treatment with this compound significantly inhibited cell proliferation and induced apoptosis in NB cells.
  • Cell Cycle Arrest : The compound caused cell cycle arrest, preventing further division of cancerous cells.
  • Tumor Growth Inhibition : In xenograft models, this compound led to a marked reduction in tumor growth, correlating with decreased expression of BRD4 and MYCN.

The following table summarizes the effects observed in vitro and in vivo:

Parameter In Vitro Results In Vivo Results
IC50 (Neuroblastoma Cells)Nanomolar rangeNot applicable
Cell Cycle ArrestYesNot applicable
Induction of ApoptosisYesNot applicable
Tumor Growth ReductionNot applicableSignificant reduction
Downregulation of MYCNYesYes

Acute Myeloid Leukemia (AML)

In AML models, this compound has been shown to enhance oxidative stress by promoting reactive oxygen species (ROS) generation. This increase in oxidative stress contributes to the depletion of stem cell populations within AML tumors, leading to prolonged survival in patient-derived xenograft (PDX) models.

Case Studies

  • Neuroblastoma Case Study : A preclinical study involving MYCN-amplified neuroblastoma cell lines demonstrated that this compound treatment resulted in significant apoptosis and reduced tumor burden in xenograft mice models. The study utilized flow cytometry for apoptosis analysis and reported a marked decrease in BRD4 levels post-treatment.
  • AML Case Study : In another investigation focusing on AML, this compound was found to effectively reduce the stem cell population while increasing ROS levels. This led to enhanced anti-tumor efficacy and improved survival rates among treated mice.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which ARV-825 induces BRD4 degradation?

this compound is a heterobifunctional PROTAC comprising a BRD4-binding moiety (OTX-015) linked to a cereblon (CRBN)-recruiting ligand (pomalidomide). It facilitates BRD4 ubiquitination by recruiting the CRBN E3 ligase complex, leading to proteasomal degradation. The high affinity of this compound for BRD4's BD1 (Kd = 90 nM) and BD2 (Kd = 28 nM) domains ensures efficient target engagement, while its sub-stoichiometric mode of action enables prolonged BRD4 suppression compared to traditional inhibitors .

Q. How does this compound compare experimentally to BRD4 inhibitors like JQ1 or OTX-015?

this compound outperforms BRD4 inhibitors in preclinical models by achieving sustained BRD4 degradation rather than transient inhibition. In Burkitt’s lymphoma cells, this compound reduced c-MYC levels and induced apoptosis more effectively than JQ1 or OTX-014. Its DC50 (half-maximal degradation concentration) is <1 nM, with near-complete BRD4 degradation observed within 6 hours in vitro. This contrasts with inhibitors that allow BRD4 accumulation, leading to compensatory signaling .

Q. What experimental models are commonly used to evaluate this compound’s antitumor activity?

Key models include:

  • Cell lines : Burkitt’s lymphoma (e.g., Ramos), multiple myeloma (e.g., U266), and gastric cancer (e.g., HGC27) .
  • In vivo xenografts : this compound suppressed tumor growth in BRD4-NUT fusion-driven NUT carcinoma and T-cell acute lymphoblastic leukemia (T-ALL) models without significant toxicity .
  • Senescent cell models : this compound selectively cleared therapy-induced senescent hepatocellular carcinoma cells, independent of BRD4 degradation .

Advanced Research Questions

Q. How does this compound overcome resistance to BET inhibitors in cancer models?

In BET inhibitor (BETi)-resistant triple-negative breast cancer (TNBC) models, this compound downregulated BRD4 and c-MYC more durably than JQ1. RNA-seq revealed sustained suppression of MYC-target genes and G2/M checkpoint pathways, bypassing resistance mechanisms like compensatory kinase activation. Co-treatment with CDK4/6 or XPO1 inhibitors synergistically enhanced efficacy in senescent cancer models .

Q. What methodologies identify this compound’s off-target or BRD4-independent effects?

  • RNA sequencing : In gastric cancer, this compound downregulated MYC, PLK1, and cell-cycle regulators while upregulating p21/p26. GSEA highlighted enrichment in apoptosis and MYC-target pathways .
  • CRBN knockout studies : CRBN-deficient cells showed reduced this compound sensitivity, confirming CRBN’s role in mediating degradation. Overexpression of CRBN enhanced efficacy in low-CRBN gastric cancer models .
  • Senescence models : this compound induced caspase-dependent apoptosis in senescent liver cancer cells independently of BRD4, suggesting alternative targets or pathways (e.g., Bcl-xL modulation) .

Q. What strategies improve this compound’s delivery and pharmacokinetics in vivo?

  • Nanoliposomes : PEGylated nanoliposomes (LARPC) increased this compound’s tumor targeting, enhancing vascular inhibition by 5-fold and cell migration suppression by 2-fold compared to free this compound .
  • Oral administration : In thyroid carcinoma xenografts, oral this compound achieved significant tumor growth inhibition, demonstrating bioavailability despite PROTACs’ typically poor solubility .

Q. How does this compound modulate the tumor microenvironment (TME) in hematologic malignancies?

In multiple myeloma, this compound downregulated IRF4 and c-MYC, derepressing NKG2D ligand MICA. This enhanced NK cell-mediated cytotoxicity, suggesting dual direct (BRD4 degradation) and immune-mediated antitumor effects .

Q. What are the limitations of this compound in preclinical research?

  • Solubility : Low aqueous solubility necessitates DMSO-based formulations, complicating in vivo dosing .
  • CRBN dependency : Tumors with low CRBN expression may exhibit resistance, requiring biomarker stratification .
  • Off-target degradation : this compound degrades BRD2/3 due to BET family homology, complicating mechanistic studies .

Q. Methodological Considerations

  • Key assays : Cell viability (CCK-8), apoptosis (Annexin V), BRD4 degradation (western blot), and RNA-seq for pathway analysis .
  • Controls : Use CRBN competitors (e.g., lenalidomide) to confirm on-target degradation .
  • Dosage optimization : In vitro IC50 ranges from 1–10 nM; in vivo doses typically 10–50 mg/kg (oral or intraperitoneal) .

特性

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H47ClN8O9S/c1-26-27(2)65-46-39(26)41(29-7-9-30(47)10-8-29)50-35(42-53-52-28(3)54(42)46)25-38(57)49-31-11-13-32(14-12-31)64-24-23-63-22-21-62-20-19-61-18-17-48-34-6-4-5-33-40(34)45(60)55(44(33)59)36-15-16-37(56)51-43(36)58/h4-14,35-36,48H,15-25H2,1-3H3,(H,49,57)(H,51,56,58)/t35-,36?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLOGRLTDKDANT-TYIYNAFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H47ClN8O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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